2-(Pyrimidin-5-yl)propanedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

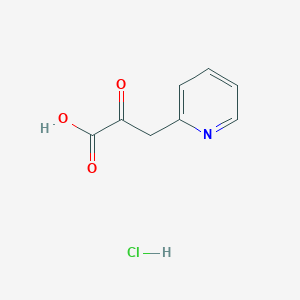

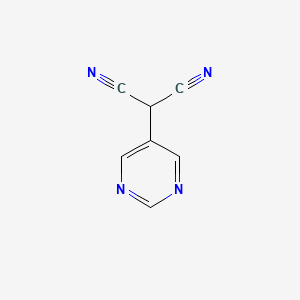

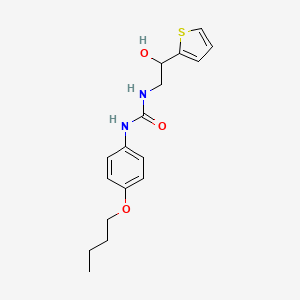

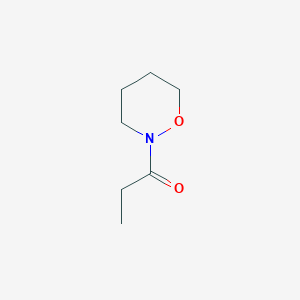

“2-(Pyrimidin-5-yl)propanedinitrile” is a chemical compound with the molecular weight of 144.14 . It contains a pyrimidine ring, which is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “2-(Pyrimidin-5-yl)propanedinitrile” often involves reactions with carboxylic anhydrides or acid chlorides . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines acylated with carboxylic anhydrides or acid chlorides transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-5-yl)propanedinitrile” is characterized by the presence of a pyrimidine ring. The InChI code for this compound is 1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H .Chemical Reactions Analysis

Pyrimidine derivatives like “2-(Pyrimidin-5-yl)propanedinitrile” can undergo various chemical reactions. For instance, they can participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis

“2-(Pyrimidin-5-yl)propanedinitrile” is a powder at room temperature . It has a molecular weight of 144.14 .Scientific Research Applications

Synthesis and Spectral Characterization

Pyrimidine derivatives exhibit a wide spectrum of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel bis(2‐(pyrimidin-2‐yl)ethoxy)alkanes and their evaluation for antioxidant properties using various in vitro test systems highlight the compound's potential in medicinal applications (Rani et al., 2012).

Antimicrobial Evaluation

New series of [1,2,4]triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited moderate activities, showcasing their potential in antimicrobial drug development (Gomha et al., 2018).

Inhibitor Synthesis and Biological Activity

The development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors illustrates the potential of pyrimidine derivatives in cancer therapy. These compounds were identified as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), with further optimization leading to low nanomolar Ki values against CDK2, consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Pyrimidine-thiones derivatives were synthesized and showed good inhibitory action against acetylcholinesterase (AChE), and human carbonic anhydrase (hCA) isoforms I and II, indicating their potential in developing treatments for conditions associated with these enzymes (Taslimi et al., 2018).

Mechanism of Action

While the specific mechanism of action for “2-(Pyrimidin-5-yl)propanedinitrile” is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Future Directions

The future directions for “2-(Pyrimidin-5-yl)propanedinitrile” could involve further exploration of its potential biological activities. For instance, it could be interesting to investigate its potential anti-inflammatory effects, given the known anti-inflammatory properties of pyrimidines . Additionally, the development of new synthesis methods could also be a promising area of research .

properties

IUPAC Name |

2-pyrimidin-5-ylpropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-1-6(2-9)7-3-10-5-11-4-7/h3-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLPVHCXZMFREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)propanedinitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)

![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)